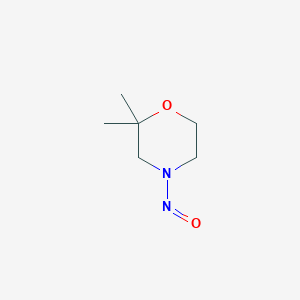![molecular formula C25H16O B12561712 Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] CAS No. 160430-59-1](/img/structure/B12561712.png)
Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] is a complex organic compound characterized by its unique spiro structure, which involves a fluorene moiety connected to a naphthopyran unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is used to form the spiro linkage between the fluorene and naphthopyran units. This reaction requires palladium catalysts and is carried out under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in bioimaging due to its fluorescent properties.
Medicine: Investigated for its potential as a drug delivery agent.
Industry: Employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism by which Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] exerts its effects involves its interaction with specific molecular targets. In the context of OLEDs, the compound functions as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its conjugated structure, which allows for efficient charge transfer .
Comparison with Similar Compounds
Similar Compounds
- Spiro[fluorene-9,9’-xanthene]
- Spiro[indoline-2,3’-naphtho[2,1-b]pyran]
- Spiro[fluorene-9,9’-diketopyrrolopyrrole]
Uniqueness
Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] is unique due to its specific spiro linkage and the combination of fluorene and naphthopyran units. This structure imparts distinct photophysical properties, making it particularly suitable for applications in organic electronics and photonics .
Properties
CAS No. |
160430-59-1 |
|---|---|
Molecular Formula |
C25H16O |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
spiro[benzo[f]chromene-3,9'-fluorene] |
InChI |
InChI=1S/C25H16O/c1-2-8-18-17(7-1)13-14-24-21(18)15-16-25(26-24)22-11-5-3-9-19(22)20-10-4-6-12-23(20)25/h1-16H |
InChI Key |
PGKYCFLVBGRIBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


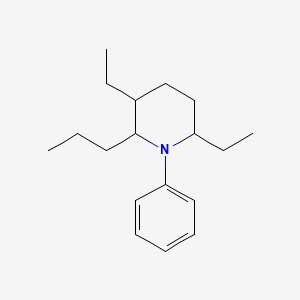
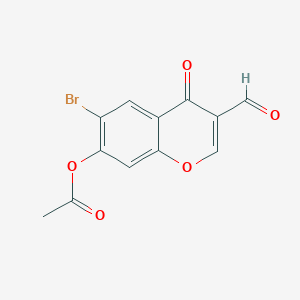
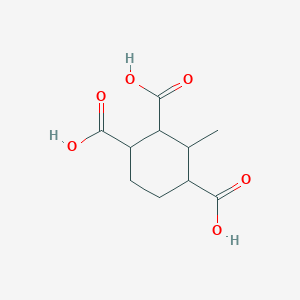
![Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B12561650.png)
![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)
![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)
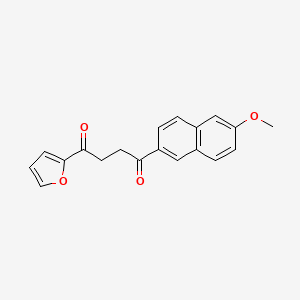
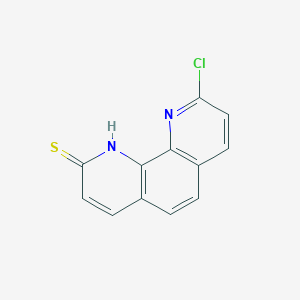
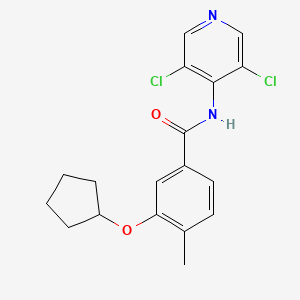
silane](/img/structure/B12561705.png)
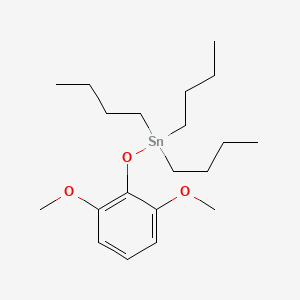
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide](/img/structure/B12561735.png)
![7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol](/img/structure/B12561741.png)
